molecular formula C5H8ClN3O2 B12506195 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

Cat. No.: B12506195
M. Wt: 177.59 g/mol
InChI Key: AYEOJEGPJFSEHR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is the 1H-1,2,4-triazole ring, substituted at the 1-position with an acetic acid moiety and at the 3-position with a methyl group. The hydrochloride salt form arises from protonation of the triazole nitrogen, confirmed by its molecular formula $$ \text{C}5\text{H}8\text{ClN}3\text{O}2 $$ .

Key identifiers include:

  • CAS Registry Number : 2920234-73-5
  • SMILES Notation : $$ \text{O=C(O)CN1N=C(C)N=C1.[H]Cl} $$
  • Molecular Weight : 177.59 g/mol

The acetic acid group ($$-\text{CH}_2\text{COOH}$$) is attached to the triazole’s N1 atom, while the methyl group occupies the C3 position. This configuration distinguishes it from other triazole derivatives, such as 3-amino-5-methyl-1H-1,2,4-triazole, which lacks the acetic acid substituent .

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride has been inferred from spectroscopic and computational data. The triazole ring adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles. Density functional theory (DFT) calculations predict a dihedral angle of approximately $$ 120^\circ $$ between the triazole ring and the acetic acid group, minimizing steric hindrance .

Key geometric parameters :

  • Triazole Ring : Bond lengths of $$ 1.31 \, \text{Å} $$ (N1–N2) and $$ 1.38 \, \text{Å} $$ (N2–C3) .
  • Methyl Group : A $$ \text{C–CH}_3 $$ bond length of $$ 1.50 \, \text{Å} $$, typical for sp³ hybridization .
  • Acetic Acid Moiety : The $$ \text{C=O} $$ bond measures $$ 1.21 \, \text{Å} $$, characteristic of carboxylic acids .

The hydrochloride salt’s ionic nature introduces electrostatic interactions between the protonated triazole nitrogen and the chloride counterion, further stabilizing the conformation .

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction studies of related triazole derivatives, such as 3-methyl-1H-1,2,4-triazole-5-amine acetate (Hmta), provide insights into the crystal packing and hydrogen-bonding networks likely present in the hydrochloride salt. Hmta crystallizes in the monoclinic space group $$ P2_1/c $$, with unit cell parameters $$ a = 7.12 \, \text{Å}, b = 12.45 \, \text{Å}, c = 9.87 \, \text{Å} $$, and $$ \beta = 98.6^\circ $$ .

Notable crystallographic features :

  • Hydrogen Bonding : N–H···O interactions between the triazole’s amine group and the acetate’s carbonyl oxygen ($$ d = 2.89 \, \text{Å} $$) .
  • π-Stacking : Face-to-face interactions between triazole rings at a distance of $$ 3.45 \, \text{Å} $$ .

While direct X-ray data for 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride remain limited, its structural analog Hmta suggests similar intermolecular interactions, augmented by chloride ion participation in the hydrochloride form .

Comparative Analysis of Tautomeric Forms in Triazole Derivatives

1,2,4-Triazoles exhibit tautomerism due to proton migration between nitrogen atoms. For 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride, two tautomers are possible:

  • 1H-Tautomer : Proton resides on N1, with the acetic acid group at N1.
  • 4H-Tautomer : Proton shifts to N4, altering substituent positions.

Infrared spectroscopy of similar compounds reveals distinct $$ \nu(\text{C=N}) $$ bands at $$ 1633 \, \text{cm}^{-1} $$ (1H-tautomer) and $$ 1575 \, \text{cm}^{-1} $$ (4H-tautomer) . Nuclear magnetic resonance (NMR) data further support tautomeric equilibria, with $$ ^1\text{H} $$ chemical shifts for the triazole protons appearing as broad signals between $$ \delta \, 8.0 $$ and $$ \delta \, 5.8 $$ in dimethyl sulfoxide (DMSO) .

Comparative tautomeric stability :

Triazole Derivative Dominant Tautomer Stabilizing Factor
3-Chloro-1,2,4-triazole 1H Electron-withdrawing Cl
3-Methyl-1H-1,2,4-triazole-5-amine 1H Hydrogen bonding
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride 1H Ionic interaction with Cl⁻

The hydrochloride salt’s ionic lattice likely suppresses tautomeric interconversion, favoring the 1H form due to charge stabilization .

Properties

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

2-(3-methyl-1,2,4-triazol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C5H7N3O2.ClH/c1-4-6-3-8(7-4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);1H

InChI Key

AYEOJEGPJFSEHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Metal-Free Continuous-Flow Process

A groundbreaking method employs continuous-flow technology to synthesize 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid without metal catalysts. The process involves two stages:

  • Acetimidamide Formation : 2-Chloroacetamide reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 45°C to form acetimidamide.
  • Triazole Cyclization : The intermediate undergoes cyclization with methylhydrazine in a mixture of tetrahydrofuran (THF) and acetic acid at 50°C.

Advantages :

  • Yield : 57–60% isolated yield (vs. 46% in batch).
  • Safety : Mitigates risks associated with highly energetic intermediates via precise temperature control.
  • Sustainability : Eliminates chromatography and reduces solvent waste.

Reaction Conditions :

Parameter Value
Temperature 45–50°C
Solvent THF/AcOH (1:1)
Residence Time 2–3 hours
Scale Up to 117.1 g produced

Multi-Step Protection/Deprotection Strategies

Lithium Diisopropylamide (LDA)-Mediated Route

A patent-pending method (CN113651762A) uses LDA for regioselective carboxylation:

  • N-Methylation : 1,2,4-Triazole reacts with chloromethane under KOH/ethanol reflux to yield 1-methyl-1,2,4-triazole.
  • 5-Position Protection : Dibromomethane or trimethylchlorosilane introduces bromine or trimethylsilyl groups at the triazole’s 5-position.
  • Carboxylation : LDA-mediated CO₂ insertion at the 3-position forms 5-protected-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
  • Esterification & Deprotection : Thionyl chloride/methanol esterification followed by deprotection yields the target compound.

Key Data :

  • Yield : 72.5% for carboxylation step.
  • Purity : >98% HPLC.

Challenges :

  • Requires cryogenic conditions (-78°C) for LDA reactions.
  • Multi-step purification increases complexity.

Two-Stage One-Pot Synthesis

Thiosemicarbazide-Based Approach

A scalable route (CN103145632B) avoids hazardous diazotization:

  • Condensation : Thiosemicarbazide reacts with monomethyl oxalyl chloride to form monomethyl oxalate monoamide thiosemicarbazide.
  • Cyclization : Alkaline ring-closing yields 5-mercapto-triazole-3-carboxylic acid.
  • Desulfurization : Acetic acid/hydrogen peroxide removes the mercapto group.
  • Esterification : Methanol esterifies the carboxylic acid.

Optimized Conditions :

Step Reagents Temperature Yield
Cyclization NaOH (10%) 0–5°C 85%
Desulfurization H₂O₂ (30%)/AcOH 20°C 90%

Advantages :

  • Avoids explosive intermediates.
  • Uses inexpensive reagents (e.g., H₂O₂).

Batch Synthesis and Isomer Control

N-Alkylation in Batch Reactors

Early methods relied on N-alkylation of 3-methyl-1,2,4-triazole with benzyl bromoacetate:

  • Alkylation : Triazole reacts with benzyl bromoacetate in acetone/K₂CO₃.
  • Hydrogenolysis : Pd/C-mediated cleavage of the benzyl ester yields the free acid.

Issues :

  • Isomer Formation : N-1, N-2, and N-4 isomers form in a 46:34:20 ratio.
  • Purification Challenges : Silica gel chromatography required to isolate N-1 isomer.

Yield Comparison :

Method Isomer Ratio (N-1:N-2:N-4) Isolated Yield
Batch Alkylation 46:34:20 46%
Continuous Flow >95% N-1 57%

Comparative Analysis of Methods

Method Yield Purity Scalability Environmental Impact
Continuous-Flow 57–60% >95% High Low (no chromatography)
LDA-Mediated 72.5% >98% Moderate Moderate (cryogenic)
Two-Stage 85–90% >95% High Low (H₂O₂ use)
Batch Alkylation 46% 46% N-1 Low High (solvent waste)

Challenges and Solutions

Isomer Formation

  • Cause : Non-regioselective N-alkylation generates multiple isomers.
  • Solution : Continuous-flow systems enhance N-1 selectivity via rapid mixing.

Purification Difficulties

  • Cause : High hydrophilicity complicates acid extraction.
  • Solution : Use of benzyl/ethyl esters for improved lipophilicity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups to the molecule.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride with similar triazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Triazole Positions) Key Features
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride C₅H₈ClN₃O₂ 193.59 (calc.) 1: Acetic acid; 3: Methyl High-purity intermediate for CXCR3 antagonists
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride C₆H₁₀ClN₃O₂ 191.62 1: Acetic acid; 3,5: Methyl Increased lipidity due to dual methyl groups
[2-(1H-1,2,4-Triazol-1-yl)phenyl]amine hydrochloride C₈H₉ClN₄ 196.64 1: Phenylamine; 3: Unsubstituted Aromatic amine enhances π-π interactions
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride C₆H₁₂ClN₃ 177.63 3: Propylamine; 1: Methyl Flexible alkyl chain for receptor binding

Key Observations :

  • Substituent Position: The position and number of methyl groups significantly influence lipophilicity and bioavailability. For example, the 3,5-dimethyl analog (C₆H₁₀ClN₃O₂) exhibits higher lipophilicity than the mono-methyl target compound .
  • Functional Groups : The acetic acid moiety in the target compound enhances water solubility, while phenylamine or propylamine substituents in analogs alter binding affinity in drug-receptor interactions .

Biological Activity

2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is a chemical compound characterized by its triazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The triazole ring can modulate the activity of various enzymes and receptors, leading to diverse biological effects. This compound has been investigated for its potential as an enzyme inhibitor and its role in various metabolic pathways.

Pharmacological Potential

Recent studies have highlighted the pharmacological potential of this compound:

  • Antifungal Activity : Research has indicated that derivatives of triazole compounds exhibit significant antifungal properties. For instance, triazolothiadiazines were tested against multiple Candida species and showed comparable efficacy to conventional antifungal agents like ketoconazole .
  • Anticancer Properties : In vitro studies have demonstrated that compounds related to 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives displayed significant antiproliferative activity against MCF-7 breast cancer cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Effects
5-(1H-1,2,4-Triazol-1-yl)nicotinic acidModerate antifungalEffective against Candida species
4-(1H-1,2,4-Triazol-1-yl)benzoic acidAnticancerInhibits growth in MCF-7 cells
2-(1H-1,2,4-Triazol-1-yl)terephthalic acidAntibacterialActive against pathogenic bacteria

The unique substitution pattern of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride contributes to its distinct biological properties compared to similar triazole compounds .

Antifungal Efficacy

A study conducted on synthesized triazolothiadiazine derivatives revealed their effectiveness against various Candida species. The most potent compounds exhibited an IC50 value comparable to that of ketoconazole, suggesting a promising alternative for antifungal treatments .

Anticancer Activity

In another investigation focusing on anticancer properties, certain derivatives of the compound were tested against human breast cancer cell lines (MCF-7). These compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells. The research highlighted the mechanism by which these derivatives disrupt microtubule formation in cancerous cells .

Enzyme Inhibition Studies

Further studies assessed the inhibitory effects of related compounds on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). The results indicated that these compounds not only inhibited enzyme activity but also showed potential anti-proliferative effects in vitro .

Q & A

Q. Table 1: Key Reaction Parameters for N-Alkylation Optimization

ParameterOptimal ConditionsImpact on Selectivity/YieldReference
SolventDMF or DMAcEnhances N-1 selectivity
BaseK2_2CO3_3 or Cs2_2CO3_3Moderate steric effects improve yield
Temperature60–80°CBalances reaction rate vs. degradation
NucleophileEthyl bromoacetateHigher reactivity vs. chloroacetate

Critical Data Analysis

  • Selectivity Challenges : Despite extensive screening, base/solvent combinations alone rarely achieve >90% N-1 selectivity, necessitating post-reaction purification .
  • Sustainability Metrics : Flow processes reduce solvent consumption by 40% compared to batch methods, aligning with green chemistry principles .

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